molecular formula C3H6O3 B122180 1,3,5-Trioxane CAS No. 110-88-3

1,3,5-Trioxane

Cat. No. B122180
CAS RN: 110-88-3
M. Wt: 90.08 g/mol
InChI Key: BGJSXRVXTHVRSN-UHFFFAOYSA-N
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Description

1,3,5-Trioxane, also known as trioxane or trioxin, is a chemical compound with the molecular formula C3H6O3 . It is a white, highly water-soluble solid with a chloroform-like odor . It is a stable cyclic trimer of formaldehyde, and one of the three trioxane isomers .


Synthesis Analysis

Trioxane can be obtained by the acid-catalyzed cyclic trimerization of formaldehyde in concentrated aqueous solution . The effects of organic salts on 1,3,5-trioxane synthesis were investigated through batch reaction and continuous production experiments . The organic salts used include sodium methanesulfonate (CH3NaO3S), sodium benzenesulfonate (C6H5NaO3S), sodium 4-methylbenzenesulfonate (C7H7NaO3S), and sodium 3-nitrobenzene sulfonate (C6H4NNaO5S) .


Molecular Structure Analysis

The molecular backbone of 1,3,5-Trioxane consists of a six-membered ring with three carbon atoms alternating with three oxygen atoms .


Chemical Reactions Analysis

In the commercial process, 1,3,5-trioxane is obtained by heating aqueous formaldehyde in the presence of sulfuric acid . Side reactions, such as oligomer formation, occur during the polymerization of 1,3,5-trioxane in a molten state due to the free movement of active chain ends .


Physical And Chemical Properties Analysis

1,3,5-Trioxane has a molar mass of 90.078 g·mol−1 . It has a density of 1.17 g/cm3 at 65 °C, a melting point of 62 °C, and a boiling point of 115 °C . It is highly soluble in water, with a solubility of 221 g/L .

Scientific Research Applications

Preparation of Various Adhesives

1,3,5-Trioxane is widely used in the preparation of various adhesives, including one-pack polyurethane adhesives that cure at elevated temperatures, cable hot-melt adhesive, and other hot-melt adhesives .

2. Synthesis of Polyoxymethylene and Hyperbranched Polyesters 1,3,5-Trioxane can be used to synthesize Polyoxymethylene and hyperbranched polyesters . These materials have a wide range of applications in the plastics industry due to their superior chemical stability, mechanical strength, and plasticity .

Production of Calixarenes

Calixarenes such as calix resorcinarene, calix resorcinarene, and para-tert-butylcalix arene can be synthesized using 1,3,5-Trioxane . These compounds have potential applications in the field of supramolecular chemistry.

Source of Anhydrous Formaldehyde

1,3,5-Trioxane is attracting increasing attention as an alternative starting material to formaldehyde solution for preparing anhydrous formaldehyde . This is used to manufacture disinfectant agents, acetal resins, bonding materials, pesticides, molding materials, antibacterial agents, etc .

5. Binder in Textiles and Wood Products 1,3,5-Trioxane is used as a binder in textiles, wood products, and other materials . This helps to improve the durability and quality of these products.

Fuel in Hexamine Fuel Tablets

Trioxane is combined with hexamine and compressed into solid bars to make hexamine fuel tablets . These tablets are used by the military and outdoorsmen as a cooking fuel.

Laboratory Use

In the laboratory, 1,3,5-Trioxane is used as an anhydrous source of formaldehyde . This is particularly useful in experiments where a dry source of formaldehyde is required.

Stabilization Process

1,3,5-Trioxane stabilization is a significant area of research. It has been shown that, at a temperature of 75°C, 1,3,5-trioxane obtained by the liquid-phase method in the presence of a homogeneous catalyst partially decomposes with the formation of free formaldehyde, paraformaldehyde, and formic acid . A number of stabilizers for the thermal-oxidative degradation of 1,3,5-trioxane have been proposed and their effectiveness has been compared .

Safety And Hazards

1,3,5-Trioxane is classified as a flammable solid . It may cause respiratory irritation and is suspected of damaging fertility or the unborn child . It is recommended to avoid breathing its dust and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this chemical .

Future Directions

1,3,5-Trioxane is attracting increasing attention as an alternative starting material to formaldehyde solution for preparing anhydrous formaldehyde, which is used to manufacture disinfectant agents, acetal resins, bonding materials, pesticides, molding materials, antibacterial agents, etc . In particular, acetal resins are being more widely used in areas where metals were traditional, because of their superior chemical stability, mechanical strength, and plasticity .

properties

IUPAC Name

1,3,5-trioxane
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InChI

InChI=1S/C3H6O3/c1-4-2-6-3-5-1/h1-3H2
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InChI Key

BGJSXRVXTHVRSN-UHFFFAOYSA-N
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Canonical SMILES

C1OCOCO1
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Molecular Formula

C3H6O3
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DSSTOX Substance ID

DTXSID4021925
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Molecular Weight

90.08 g/mol
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Physical Description

Transparent crystals or white crystalline solid with a pleasant odor resembling the odor of chloroform. Melts at 62 °C; boils at 115 °C without polymerization. The cyclic trimer of formaldehyde., Other Solid, White solid with a chloroform-like odor; [HSDB] White crystalline powder; [MSDSonline]
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Boiling Point

238.1 °F at 759 mmHg (NTP, 1992), 114.5 °C @ 759 MM HG
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Flash Point

113 °F (NTP, 1992), 45 °C
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), SOL IN WATER: 17.2 G/100 ML @ 18 °C, 21.2 @ 25 °C; EASILY SOL IN ALC, KETONES, ETHER, ACETONE, ORG SOLVENTS, CHLORINATED & AROMATIC HYDROCARBONS; SLIGHTLY SOL IN PENTANE, PETROLEUM ETHER, LOWER PARAFFINS, SOL IN BENZENE, CARBON TETRACHLORIDE, CHLOROFORM, CARBON DISULFIDE
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Density

1.17 at 149 °F (NTP, 1992) - Denser than water; will sink, 1.17 @ 65 °C
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Vapor Density

3.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

13 mmHg at 77 °F (NTP, 1992), 13.0 [mmHg]
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Product Name

1,3,5-Trioxane

Color/Form

CRYSTALLINE SOLID, RHOMBIC NEEDLES FROM ETHER, WHITE

CAS RN

110-88-3
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Melting Point

147 °F (NTP, 1992), 64 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula, weight, and structure of 1,3,5-trioxane?

A1: 1,3,5-Trioxane has the molecular formula C3H6O3 and a molecular weight of 90.08 g/mol. Structurally, it is a six-membered ring containing three carbon atoms alternating with three oxygen atoms. Each carbon atom is bonded to two hydrogen atoms. This symmetrical arrangement leads to its classification as a heterocyclic compound.

Q2: What spectroscopic data is available for characterizing 1,3,5-trioxane?

A2: Researchers utilize various spectroscopic methods to characterize 1,3,5-trioxane, including:

  • Nuclear Magnetic Resonance (NMR): [] Both 1H NMR and 13C NMR provide valuable insights into the structure and dynamics of 1,3,5-trioxane. [, , ]
  • Infrared Spectroscopy (IR): IR spectroscopy helps identify functional groups and study molecular vibrations within 1,3,5-trioxane. [, , ]
  • Ultraviolet-Visible Spectroscopy (UV-Vis): This technique is valuable for investigating the electronic transitions within 1,3,5-trioxane and related radicals. []
  • Rotational Spectroscopy: High-resolution rotational spectroscopy provides precise information about the rotational constants and structure of 1,3,5-trioxane, particularly relevant for its potential detection in space. [, ]

Q3: Is 1,3,5-trioxane compatible with other materials?

A3: The compatibility of 1,3,5-trioxane depends on the specific materials and conditions:

  • Polymers: 1,3,5-Trioxane is a monomer for polyoxymethylene (POM) synthesis. It shows compatibility with other monomers like ethylene oxide, 1,3-dioxolane, and styrene during copolymerization reactions. [, , , ]
  • Solvents: It exhibits solubility in various solvents, including methanol, nitrobenzene, and chlorinated paraffins. [, , ]
  • Catalysts: 1,3,5-Trioxane interacts with various catalysts, including acidic catalysts like boron trifluoride etherate, phosphotungstic acid, and heteropolyacids, as well as metallic catalysts like rhodium(II). [, , , , , ]

Q4: How stable is 1,3,5-trioxane under various conditions?

A4: 1,3,5-Trioxane exhibits variable stability depending on the conditions:

  • Thermal Stability: It undergoes thermal decomposition at elevated temperatures, primarily yielding formaldehyde. The decomposition kinetics have been studied using techniques like shock tubes. [, , ]
  • Chemical Stability: 1,3,5-Trioxane is susceptible to acid-catalyzed ring-opening reactions, which are essential for its polymerization. [, , ] It can also undergo reactions like hydrogen abstraction by radicals like hydroxyl radicals and chlorine atoms. []

Q5: What is the role of catalysts in reactions involving 1,3,5-trioxane?

A5: Catalysts play a crucial role in reactions involving 1,3,5-trioxane by influencing reaction rates, selectivity, and product distribution. For instance:

  • Ring-Opening Polymerization: Lewis acids, such as boron trifluoride etherate and phosphotungstic acid, are commonly employed to catalyze the ring-opening polymerization of 1,3,5-trioxane to yield polyoxymethylene. [, , , ]
  • Cyclotrimerization Reactions: Keggin-type heteropolyacids have demonstrated high catalytic activity in the cyclotrimerization of aliphatic aldehydes to form the corresponding 2,4,6-trialkyl-1,3,5-trioxanes. []
  • Organic Synthesis: Rhodium(II) catalysts have been employed in denitrogenative coupling reactions with 1,3,5-trioxane to access nine-membered 1,3,5,7-trioxazonines. []

Q6: What factors influence the selectivity of reactions involving 1,3,5-trioxane?

A6: Several factors can affect reaction selectivity when working with 1,3,5-trioxane:

  • Catalyst Choice: Different catalysts can favor specific reaction pathways. For example, heteropolyacids are highly selective for cyclotrimerization of aldehydes, while Lewis acids are often used for polymerization. [, ]
  • Reaction Conditions: Temperature, pressure, and solvent can significantly impact the reaction pathway and selectivity. For instance, higher temperatures can lead to decomposition products rather than desired trioxane derivatives. []
  • Substrate Structure: The structure of the other reactants, such as the specific aldehyde used in cyclotrimerization, can influence the selectivity towards a particular 1,3,5-trioxane derivative. []

Q7: How is computational chemistry employed in 1,3,5-trioxane research?

A7: Computational chemistry provides valuable insights into the properties and reactivity of 1,3,5-trioxane:

  • Mechanism Elucidation: Density functional theory (DFT) calculations help elucidate reaction mechanisms, such as the carbonylation of dimethoxymethane to methyl methoxyacetate. []
  • Kinetic Modeling: Theoretical calculations, including transition state theory (TST) calculations, are essential for kinetic modeling of reactions involving 1,3,5-trioxane, such as its thermal decomposition and reactions with radicals. [, , ]
  • Conformational Analysis: Computational methods allow the exploration of different conformations of 1,3,5-trioxane and the analysis of stereoelectronic effects, such as anomeric effects. []

Q8: What is the environmental fate of 1,3,5-trioxane?

A8: 1,3,5-Trioxane can enter the environment through various pathways:

  • Atmospheric Release: It can be released into the atmosphere from industrial processes and the degradation of certain polymers. []

Q9: How does 1,3,5-trioxane degrade in the environment?

A9:

  • Atmospheric Degradation: In the atmosphere, 1,3,5-trioxane is primarily degraded through reactions with hydroxyl radicals, forming radicals like c-C3H5O3(•) and (c-C3H5O3)O2(•), ultimately leading to smaller molecules like carbon dioxide and water. []

Q10: What is the solubility of 1,3,5-trioxane in different solvents?

A10: The solubility of 1,3,5-trioxane varies depending on the solvent and temperature. For instance:

  • Methanol: Experimental data on the solubility of solid 1,3,5-trioxane in methanol at different temperatures has been correlated using thermodynamic models like the UNIQUAC equation. []
  • Other Solvents: Solubility studies have been conducted in systems containing 1,3,5-trioxane, methyl acrylate, methyl acetate, and water using models like NRTL and UNIQUAC. []

Q11: How can 1,3,5-trioxane be recycled or managed as waste?

A11:

    Q12: What are some historical milestones in 1,3,5-trioxane research?

    A12:

      Q13: What are some cross-disciplinary applications of 1,3,5-trioxane research?

      A13:

      • Polymer Science: 1,3,5-Trioxane is a crucial monomer for polyoxymethylene, a high-performance engineering plastic. Research in this area involves polymerization techniques, copolymerization with various comonomers, and the development of new catalysts. [, , , ]
      • Catalysis: The use of 1,3,5-trioxane in various catalytic reactions, such as those involving heteropolyacids and rhodium(II) catalysts, highlights its importance in synthetic organic chemistry. [, ]
      • Astrochemistry: The potential presence of 1,3,5-trioxane and other polyoxymethylenes in comets has sparked interest in its spectroscopic characterization, as it could provide insights into prebiotic chemistry. [, ]

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